REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][C:7](S([O-])(=O)=O)=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1S([O-])(=O)=O.[K+].[K+].[OH-:21].[K+].[OH2:23]>>[OH:21][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[C:7]([OH:23])[CH:6]=2)[CH:1]=1 |f:0.1.2,3.4|
|
Name
|
|
Quantity
|
364 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC(=CC=C12)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
hydrogenated triphenyl
|
Quantity
|
2500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
310 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at 310° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
to separate the hydrogenated triphenyl layer
|
Type
|
CUSTOM
|
Details
|
precipitated with dilute sulfuric acid
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC2=CC=C(C=C2C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 148.2 g | |
YIELD: PERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |